REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[C:8](I)[CH:7]=[C:6]([F:11])[C:3]=1[C:4]#[N:5].C1COCC1.[O:17]1[CH2:22][CH2:21][CH2:20][CH2:19][CH:18]1[N:23]1[C:27](B2OC(C)(C)C(C)(C)O2)=[CH:26][CH:25]=[N:24]1.C(=O)([O-])[O-].[Na+].[Na+]>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O>[Cl:1][C:2]1[CH:9]=[C:8]([C:27]2[N:23]([CH:18]3[CH2:19][CH2:20][CH2:21][CH2:22][O:17]3)[N:24]=[CH:25][CH:26]=2)[CH:7]=[C:6]([F:11])[C:3]=1[C:4]#[N:5] |f:3.4.5,^1:45,64|
|
Name
|
|
Quantity
|
82 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C#N)C(=CC(=C1)I)F
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
97 g
|
Type
|
reactant
|
Smiles
|
O1C(CCCC1)N1N=CC=C1B1OC(C)(C)C(C)(C)O1
|
Name
|
|
Quantity
|
74.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
10.22 g
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated
|
Type
|
ADDITION
|
Details
|
Water was added
|
Type
|
WAIT
|
Details
|
the mixture was left
|
Type
|
STIRRING
|
Details
|
to stir overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
EtOAc and water were added
|
Type
|
CUSTOM
|
Details
|
the insoluble precipitates
|
Type
|
CUSTOM
|
Details
|
were removed by filtration
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated from the filtrate
|
Type
|
EXTRACTION
|
Details
|
the water phase was extracted with more EtOAc
|
Type
|
CUSTOM
|
Details
|
The combined organics were evaporated
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to cool to RT
|
Type
|
STIRRING
|
Details
|
stirred for an hour at ambient temperature
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
stirred for another hour
|
Type
|
WASH
|
Details
|
The precipitate was washed with a small amount of cold 1:1 water/EtOH
|
Type
|
CUSTOM
|
Details
|
The filtered solids were dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C#N)C(=CC(=C1)C1=CC=NN1C1OCCCC1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 91.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 102.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |